molecular formula C21H24N2OS B11510533 2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide

2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11510533
M. Wt: 352.5 g/mol
InChI Key: HRSQKKWZCAQJBY-UHFFFAOYSA-N
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Description

2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound features a unique structure with a methylsulfanyl group and a phenylethylacetamide moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.

    N-Alkylation: The indole core is then alkylated using an alkyl halide to introduce the methylsulfanyl group.

    Acylation: The final step involves the acylation of the indole derivative with 2-phenylethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide shares structural similarities with other indole derivatives such as:

      Indole-3-acetic acid: A plant hormone involved in growth regulation.

      Tryptophan: An essential amino acid and precursor to serotonin.

      Lysergic acid diethylamide (LSD): A psychoactive compound.

Uniqueness

    Structural Features: The presence of the methylsulfanyl group and the phenylethylacetamide moiety distinguishes it from other indole derivatives.

    Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-(1,5-dimethyl-3-methylsulfanylindol-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H24N2OS/c1-15-9-10-18-17(13-15)21(25-3)19(23(18)2)14-20(24)22-12-11-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,22,24)

InChI Key

HRSQKKWZCAQJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2SC)CC(=O)NCCC3=CC=CC=C3)C

Origin of Product

United States

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